Trichostatina A

Descripción general

Descripción

La Trichostatina A es un compuesto orgánico que sirve como antibiótico antifúngico. Inhibe selectivamente las familias de enzimas desacetilasas de histonas de mamíferos de clase I y II, pero no las desacetilasas de histonas de clase III (sirtuinas). Este compuesto es conocido por su capacidad de alterar la expresión genética interfiriendo con la eliminación de los grupos acetilo de las histonas, afectando así la capacidad de los factores de transcripción del ADN para acceder a las moléculas de ADN dentro de la cromatina .

Aplicaciones Científicas De Investigación

La Trichostatina A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como inhibidor de la desacetilasa de histonas para estudiar modificaciones epigenéticas y la expresión genética.

Industria: La this compound se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las desacetilasas de histonas.

Mecanismo De Acción

La Trichostatina A ejerce sus efectos inhibiendo las desacetilasas de histonas, lo que lleva a un aumento de la acetilación de histonas. Esto da lugar a una relajación de la cromatina y a una modulación de la expresión genética. El compuesto promueve la expresión de genes relacionados con la apoptosis, lo que lleva a tasas de supervivencia más bajas de las células cancerosas y ralentiza la progresión del cáncer . También induce la diferenciación celular y tiene múltiples efectos en las moléculas efectoras no histónicas.

Análisis Bioquímico

Biochemical Properties

Trichostatin A selectively inhibits the removal of acetyl groups from the amino-terminal lysine residues of core histones . This modulates the access of transcription factors to the underlying genomic DNA . It interacts with HDACs 1, 3, 4, 6, and 10 .

Cellular Effects

Trichostatin A inhibits the eukaryotic cell cycle during the beginning of the growth stage . It can alter gene expression by interfering with the removal of acetyl groups from histones . In human Jurkat T cells, trichostatin A arrests cell cycle progression in G1 .

Molecular Mechanism

Trichostatin A exerts its effects at the molecular level by inhibiting HDACs . This inhibition disrupts the removal of acetyl groups from histones, altering the ability of DNA transcription factors to access the DNA molecules inside chromatin .

Temporal Effects in Laboratory Settings

Trichostatin A has been shown to increase mitochondrial reactive oxygen species production, triggering apoptosis in human breast cancer cells . This effect is dependent on the production of mitochondria-derived reactive oxygen species, which is derived from impaired mitochondrial respiratory chain .

Metabolic Pathways

Trichostatin A is involved in the metabolic pathway of histone deacetylation . It inhibits HDACs, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .

Subcellular Localization

Trichostatin A targets the mitochondrial respiratory chain, increasing mitochondrial reactive oxygen species production . This suggests that trichostatin A may localize to the mitochondria within cells .

Métodos De Preparación

La Trichostatina A es producida por la bacteria Streptomyces hygroscopicus. La ruta sintética implica la preparación de una solución madre de 2 mg/ml añadiendo 500 µl de dimetilsulfóxido a 1 mg de this compound. La mezcla se agita en vórtice y puede utilizarse inmediatamente o almacenarse a -20°C. Se pueden preparar diluciones adicionales utilizando agua estéril libre de endotoxinas o tampones acuosos .

Análisis de las reacciones químicas

La this compound experimenta diversas reacciones químicas, entre ellas:

Reducción: Puede reducirse a su derivado de amina correspondiente en condiciones específicas.

Sustitución: La this compound puede sufrir reacciones de sustitución, especialmente en la porción de ácido hidroxámico.

Los reactivos más utilizados en estas reacciones son los oxidantes como el peróxido de hidrógeno y los reductores como el borohidruro de sodio. Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Análisis De Reacciones Químicas

Trichostatin A undergoes various chemical reactions, including:

Oxidation: Trichostatin A exhibits antioxidant activity by suppressing oxidative stress through multiple mechanisms.

Reduction: It can be reduced to its corresponding amine derivative under specific conditions.

Substitution: Trichostatin A can undergo substitution reactions, particularly at the hydroxamic acid moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

La Trichostatina A se compara con otros inhibidores de la desacetilasa de histonas como la vorinostat (ácido hidroxámico suberoilanilida). Ambos compuestos inhiben las desacetilasas de histonas, pero la this compound es más selectiva para las desacetilasas de histonas de clase I y II, mientras que la vorinostat también se dirige a las desacetilasas de histonas de clase III . Otros compuestos similares incluyen la curcumina, que también presenta actividad inhibidora de la desacetilasa de histonas y se ha demostrado que tiene efectos apoptóticos significativos en las células cancerosas .

Compuestos similares

- Vorinostat (ácido hidroxámico suberoilanilida)

- Curcumina

- Butirato de sodio

- Ácido valproico

La this compound destaca por su alta selectividad y potencia como inhibidor de la desacetilasa de histonas, lo que la convierte en una herramienta valiosa en la investigación epigenética y en posibles aplicaciones terapéuticas.

Propiedades

Número CAS |

58880-19-6 |

|---|---|

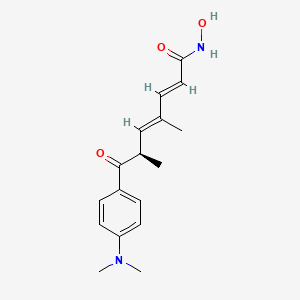

Fórmula molecular |

C17H22N2O3 |

Peso molecular |

302.37 g/mol |

Nombre IUPAC |

(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |

InChI |

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+ |

Clave InChI |

RTKIYFITIVXBLE-WKWSCTOISA-N |

SMILES |

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

SMILES isomérico |

CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

SMILES canónico |

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

58880-19-6 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 300 trichostatin A tricostatin A trychostatin A TSA antibioitc |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Trichostatin A (TSA)?

A1: Trichostatin A is a potent and specific inhibitor of histone deacetylases (HDACs) [, , , ].

Q2: How does TSA interact with HDACs?

A2: TSA inhibits HDACs by binding to the enzyme through its hydroxamic acid group. This interaction blocks the enzyme's activity [, ]. The dimethylaniline moiety of TSA is also important for its specific recognition by certain HDACs like TsnB9 [].

Q3: What are the downstream effects of HDAC inhibition by TSA?

A3: HDAC inhibition by TSA leads to increased histone acetylation, altering chromatin structure and influencing gene expression [, , ]. This can result in diverse cellular responses, including:

- Induction of cell cycle arrest: TSA can induce cell cycle arrest at the G1/S [] or G2/M phase [, , , ] in various cancer cell lines. This arrest is often associated with upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1 [, , , , ].

- Induction of apoptosis: TSA has been shown to induce apoptosis in various cancer cell lines [, , , , , , , , , , ]. The mechanisms of apoptosis induction can involve both caspase-dependent pathways (activation of caspase-3, -8, -9) [, , ] and modulation of Bcl-2 family proteins [, ].

- Modulation of specific gene expression: Besides p21WAF1/CIP1, TSA can influence the expression of other genes involved in various cellular processes. For example, TSA can downregulate thymidylate synthase (TS), a key enzyme in nucleotide biosynthesis, leading to increased sensitivity to 5-fluorouracil in cancer cells []. It can also influence the expression of genes involved in inflammation (e.g., CD36, TNF-α, VCAM-1) [], potentially impacting processes like atherosclerosis.

Q4: Does TSA affect the expression of all genes equally?

A4: No, TSA does not affect the expression of all genes equally. Microarray studies comparing TSA with another HDAC inhibitor, CG-1521, showed that these compounds have different gene expression profiles []. This suggests that specific HDAC isoforms might be responsible for regulating distinct sets of genes and that selective HDAC inhibition could lead to more targeted therapeutic effects.

Q5: What is the molecular formula and weight of TSA?

A5: While not explicitly provided in these abstracts, the molecular formula of Trichostatin A is C17H22N2O3, and its molecular weight is 302.37 g/mol. This information can be found in chemical databases and research articles focusing on its structure.

Q6: How does the structure of TSA contribute to its HDAC inhibitory activity?

A7: The hydroxamic acid group of TSA is essential for its interaction with the zinc ion in the active site of HDAC enzymes [, ]. Modifications to this group typically lead to a loss or reduction in activity.

Q7: Have any studies investigated the impact of structural modifications on TSA's activity?

A8: Yes, studies investigating valproic acid (VPA) derivatives, structurally similar to TSA, have explored the relationship between structure, HDAC inhibition, and teratogenicity []. These studies highlight the importance of the carboxylic acid function for HDAC inhibition in VPA analogs. Notably, while VPA amides and hydroxamates can cause neural tube defects, they do not inhibit HDACs []. This suggests that the carboxylic acid group, present in VPA but not its amides or hydroxamates, is crucial for HDAC inhibitory activity in this class of compounds. Further research into modified TSA analogs could provide insights into designing more specific and potent HDAC inhibitors.

Q8: What is known about the stability of TSA?

A9: Trichostatin A is known to be rapidly metabolized in vivo, limiting its therapeutic application when administered intravenously [].

Q9: Are there any strategies to improve the stability and bioavailability of TSA?

A10: Yes, encapsulating TSA in liposomes, specifically Stealth® liposomes (TSA-lipo), has been shown to improve its stability, enhance tumor accumulation, and increase its anticancer activity in vivo []. This suggests that liposomal formulations could be a promising approach to overcome the limitations associated with TSA's rapid metabolism and improve its therapeutic potential.

Q10: How is TSA metabolized?

A10: While the specific metabolic pathways of TSA are not extensively discussed in these abstracts, its rapid metabolism likely involves enzymatic degradation, potentially via pathways similar to other hydroxamic acid-containing compounds.

Q11: What in vitro models have been used to study TSA?

A11: Researchers have employed various in vitro models to investigate the effects of TSA, including:

- Cancer cell lines: Numerous studies utilize human cancer cell lines, including breast cancer (MCF-7, T47-D, MDA-MB-231, SKBr-3) [, , ], prostate cancer (PC3, LNCaP, 267B1/K-ras) [, , ], lung cancer (A549, NCI-H1299) [, , ], gastric cancer (SGC-7901, MGC-803) [, ], ovarian cancer (skov-3) [], anaplastic thyroid carcinoma (DRO) [], bladder cancer [], and tongue squamous cell carcinoma (SCC-6) [], to assess its anti-proliferative, apoptotic, and gene regulatory effects.

- Primary cell cultures: Studies have also used primary cultures of cells, such as rabbit perichondrial grafts for cartilage regeneration studies [], and human intestinal epithelial cells to investigate the modulation of complement component biosynthesis [].

- Immune cells: TSA's effects on immune responses have been explored in models using natural killer (NK) cells [].

Q12: What in vivo models have been used to study TSA?

A12: In vivo studies investigating the therapeutic potential of TSA have primarily focused on:

- Xenograft models: Researchers have utilized xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate TSA's antitumor efficacy. These models have been used for breast cancer (MCF-7, MDA-MB-231) [] and prostate cancer [] studies.

- Animal models of disease: TSA's effects on atherosclerosis were investigated in LDL receptor-deficient (Ldlr−/−) mice, a model prone to developing atherosclerosis when fed a high-fat diet []. Additionally, TSA's impact on conjunctival fibrosis after trabeculectomy was assessed in a rat model [].

- Developmental models: TSA's effects on embryonic development and teratogenicity have been investigated in the NMRI-exencephaly mouse model []. Additionally, its impact on cartilage regeneration was evaluated in a rabbit perichondrial graft model [].

Q13: Are there known mechanisms of resistance to TSA?

A13: While the provided abstracts do not specifically focus on resistance mechanisms to TSA, potential mechanisms could involve:

Q14: What is known about the toxicity and safety profile of TSA?

A17: While the provided research highlights the therapeutic potential of TSA, it's important to note that HDAC inhibitors, including TSA, can exhibit off-target effects and toxicity. For example, in a study investigating the effects of VPA derivatives (structurally similar to TSA) on neural tube defects, researchers found that while VPA amides and hydroxamates can cause these defects, they do not inhibit HDACs []. This suggests that these compounds might exert teratogenic effects through mechanisms independent of HDAC inhibition. Additionally, in a study assessing the impact of TSA on atherosclerosis in LDL receptor-deficient mice, researchers observed exacerbated atherosclerosis in TSA-treated mice, indicating potential pro-atherogenic effects [].

Q15: What strategies are being explored to improve the delivery of TSA to specific targets?

A18: Liposomal encapsulation, exemplified by TSA-lipo, represents a promising drug delivery strategy to enhance TSA's stability, bioavailability, and tumor targeting []. This approach could potentially minimize off-target effects and improve therapeutic efficacy. Further research into targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based approaches, could further enhance TSA's specificity and therapeutic index.

Q16: What biomarkers are being investigated to predict the efficacy of TSA or monitor treatment response?

A16: Several potential biomarkers have emerged from the research on TSA:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.